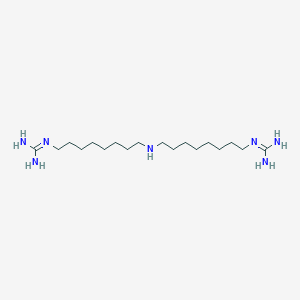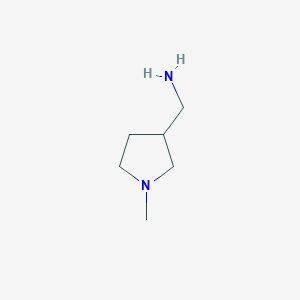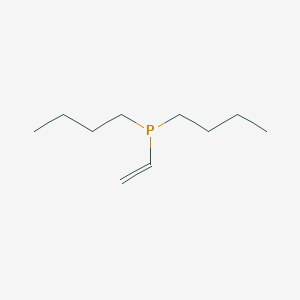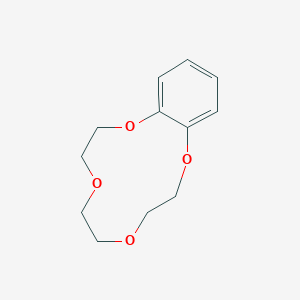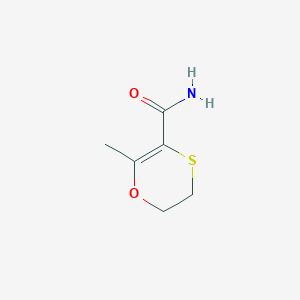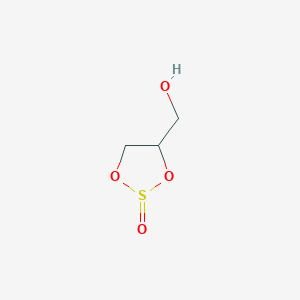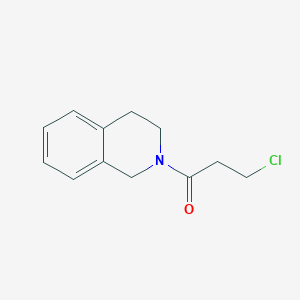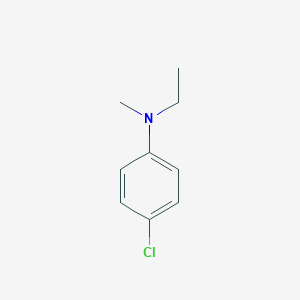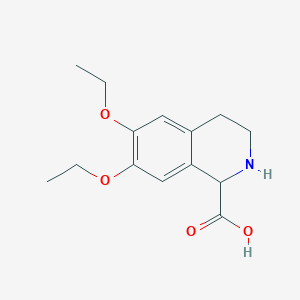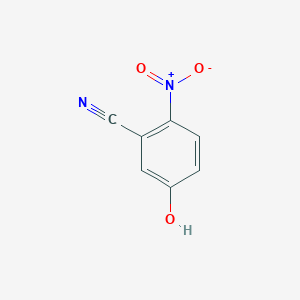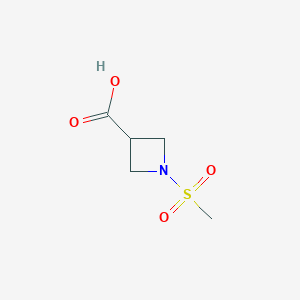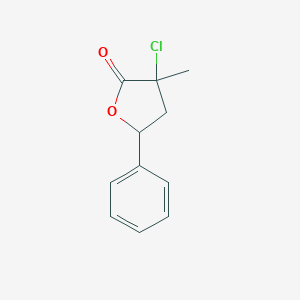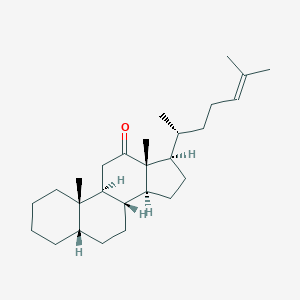
5beta-Cholest-24-en-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Cholest-24-en-12-one is a steroidal compound that belongs to the class of cholesterols. It is a natural product that has been found in various sources such as plants, animals, and microorganisms. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 5beta-Cholest-24-en-12-one is not fully understood. However, it has been found to interact with various cellular targets such as enzymes, receptors, and ion channels. It has been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been found to exhibit antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
5beta-Cholest-24-en-12-one has been found to exhibit various biochemical and physiological effects. It has been found to modulate the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been found to modulate the activity of various receptors such as PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5beta-Cholest-24-en-12-one in lab experiments include its availability, cost-effectiveness, and potential applications in various fields. The limitations of using 5beta-Cholest-24-en-12-one in lab experiments include its low solubility in water, which may limit its use in certain experiments. It may also exhibit cytotoxicity at high concentrations, which may limit its use in cell culture experiments.
Orientations Futures
There are several future directions for the study of 5beta-Cholest-24-en-12-one. One direction is to further investigate its potential applications in medicine, agriculture, and industry. Another direction is to study its mechanism of action and cellular targets in more detail. Additionally, the development of more efficient and cost-effective synthesis methods for 5beta-Cholest-24-en-12-one may also be an area of future research.
Méthodes De Synthèse
The synthesis of 5beta-Cholest-24-en-12-one can be achieved through various methods such as chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis involves the use of various chemical reagents and catalysts to produce the compound. Microbial fermentation involves the use of microorganisms such as bacteria and fungi to produce the compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction and produce the compound. The choice of synthesis method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the product.
Applications De Recherche Scientifique
5beta-Cholest-24-en-12-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been found to exhibit plant growth-promoting activity and has been studied for its potential use as a biofertilizer. In industry, it has been studied for its potential use as a precursor for the synthesis of various steroids and hormones.
Propriétés
Numéro CAS |
14949-29-2 |
|---|---|
Nom du produit |
5beta-Cholest-24-en-12-one |
Formule moléculaire |
C27H44O |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)22-14-15-23-21-13-12-20-11-6-7-16-26(20,4)24(21)17-25(28)27(22,23)5/h9,19-24H,6-8,10-17H2,1-5H3/t19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
Clé InChI |
ONHUXHSYEDHRCB-FEKPLHOGSA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
SMILES canonique |
CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
Synonymes |
5β-Cholest-24-en-12-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



